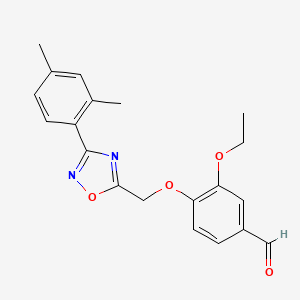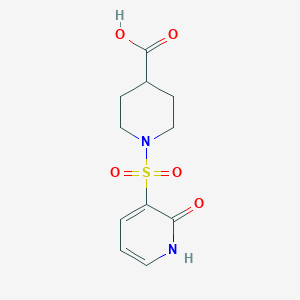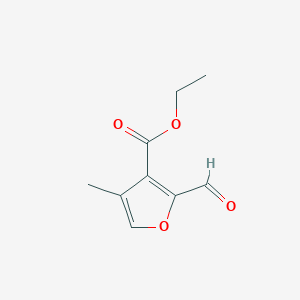
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromine atom and the tetrahydro-2H-pyran-4-yl group in its structure makes it a unique molecule with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and tetrahydro-2H-pyran-4-ylamine.
Bromination: The bromination of phthalic anhydride is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization with tetrahydro-2H-pyran-4-ylamine in the presence of a suitable catalyst to form the phthalazinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of phthalazinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced phthalazinone derivatives.
Substitution: Formation of azido-phthalazinone derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydro-2H-pyran-4-yl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one: Unique due to the presence of the bromine atom and tetrahydro-2H-pyran-4-yl group.
2-(Tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Bromo-2-(tetrahydro-2H-furan-4-yl)phthalazin-1(2H)-one: Contains a furan ring instead of a pyran ring, leading to variations in biological activity.
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity compared to similar compounds without the bromine atom.
Propriétés
Formule moléculaire |
C13H13BrN2O2 |
|---|---|
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
5-bromo-2-(oxan-4-yl)phthalazin-1-one |
InChI |
InChI=1S/C13H13BrN2O2/c14-12-3-1-2-10-11(12)8-15-16(13(10)17)9-4-6-18-7-5-9/h1-3,8-9H,4-7H2 |
Clé InChI |
LYIPGYLHPKKYLY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2C(=O)C3=C(C=N2)C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


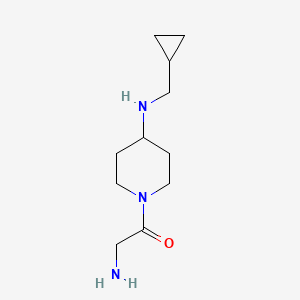
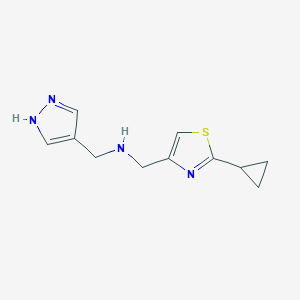
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11801085.png)
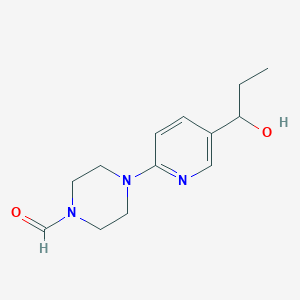






![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11801146.png)
